molecular formula C19H19FN2S B6199646 N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine CAS No. 2703779-26-2

N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B6199646
CAS No.: 2703779-26-2
M. Wt: 326.4
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Description

N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated precursors and strong bases like sodium hydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine
  • N-(4-bromophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine
  • N-(4-methylphenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

2703779-26-2

Molecular Formula

C19H19FN2S

Molecular Weight

326.4

Purity

95

Origin of Product

United States

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